molecular formula C12H15ClFO3P B2469493 diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate CAS No. 398486-54-9

diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate

Cat. No.: B2469493
CAS No.: 398486-54-9
M. Wt: 292.67
InChI Key: GHQNZCRNLJPTCM-FMIVXFBMSA-N
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Description

Diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a vinyl moiety with a 4-chlorophenyl and a fluorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate can be achieved through several methods. One common approach involves the cross-coupling reaction of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst, such as Pd(PPh₃)₄, under microwave irradiation . This method ensures the retention of configuration at the phosphorus center and in the vinyl moiety.

Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination, which provides a variety of aryl phosphonates . This reaction is smooth, tolerates various functionalities, and is applicable for the synthesis of pharmaceutically relevant compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is particularly advantageous for industrial applications due to its high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

Diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The vinyl moiety and the phosphonate group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions with aryl and vinyl halides.

    Diaryliodonium Salts: Utilized in the presence of a base under visible-light illumination for the synthesis of aryl phosphonates.

    Copper Catalysts: Employed in reactions with phosphorus nucleophiles at room temperature.

Major Products Formed

The major products formed from these reactions include various aryl phosphonates and substituted phosphonates, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organophosphorus compounds.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Materials Science: Explored for its use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can act as a ligand, binding to metal centers or enzymes, thereby modulating their activity. The vinyl moiety and the 4-chlorophenyl group contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (Z)-(2-(4-bromophenyl)-1-fluorovinyl)phosphonate: Similar structure but with a bromine substituent instead of chlorine.

    Diethyl (Z)-(2-(4-methylphenyl)-1-fluorovinyl)phosphonate: Similar structure but with a methyl substituent instead of chlorine.

Uniqueness

Diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

1-chloro-4-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFO3P/c1-3-16-18(15,17-4-2)12(14)9-10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQNZCRNLJPTCM-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=CC1=CC=C(C=C1)Cl)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C(=C/C1=CC=C(C=C1)Cl)/F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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